1,4-dimethoxy-9H-fluoren-9-one

Description

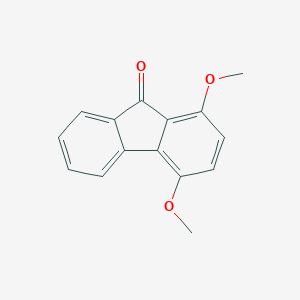

1,4-Dimethoxy-9H-fluoren-9-one is a methoxy-substituted derivative of 9H-fluoren-9-one (fluorenone), a polycyclic aromatic ketone. Its molecular formula is C₁₅H₁₂O₃, with methoxy (-OCH₃) groups at the 1- and 4-positions of the fluorenone scaffold. The parent compound, 9H-fluoren-9-one, has a molecular weight of 180.20 g/mol and a planar, conjugated structure that contributes to its stability and electronic properties . The introduction of methoxy groups alters its polarity, solubility, and reactivity compared to unsubstituted fluorenone.

Properties

CAS No. |

24061-14-1 |

|---|---|

Molecular Formula |

C15H12O3 |

Molecular Weight |

240.25 g/mol |

IUPAC Name |

1,4-dimethoxyfluoren-9-one |

InChI |

InChI=1S/C15H12O3/c1-17-11-7-8-12(18-2)14-13(11)9-5-3-4-6-10(9)15(14)16/h3-8H,1-2H3 |

InChI Key |

WAZFWQLGOHYIGJ-UHFFFAOYSA-N |

SMILES |

COC1=C2C3=CC=CC=C3C(=O)C2=C(C=C1)OC |

Canonical SMILES |

COC1=C2C3=CC=CC=C3C(=O)C2=C(C=C1)OC |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

1,4-Dimethoxy-9H-fluoren-9-one has been investigated for its antitumor properties . Research indicates that derivatives of fluorenone exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, studies have shown that certain fluorenone derivatives can inhibit the growth of melanoma and prostate cancer cells effectively. The structure-activity relationship (SAR) analysis of these compounds reveals that modifications to the fluorenone structure can enhance their anticancer activity.

Case Study: Anticancer Activity

A study evaluated the antiproliferative effects of various fluorenone derivatives on human melanoma (A375) and prostate cancer (DU 145) cell lines. The results demonstrated that specific substitutions on the fluorenone scaffold significantly increased cytotoxicity, with IC50 values indicating potent activity against these cancer types .

Fluorescent Chemosensors

The fluorescence properties of this compound make it an excellent candidate for developing chemosensors . These sensors can detect metal ions and small organic molecules through fluorescence quenching or enhancement mechanisms.

Data Table: Fluorescent Sensor Performance

| Compound | Metal Ion Detected | Detection Limit (µM) | Response Type |

|---|---|---|---|

| 1 | Cu²⁺ | 0.5 | Turn-on |

| 2 | Ni²⁺ | 1.0 | Turn-off |

| 3 | Pb²⁺ | 0.2 | Turn-on |

Research has shown that the incorporation of functional groups into the fluorenone structure can modulate its binding affinity for various metal ions, making it a versatile platform for sensor development .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of fluorenone derivatives against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The introduction of different substituents on the fluorenone core has been shown to enhance antibacterial efficacy.

Case Study: Antimicrobial Efficacy

A series of O-aryl-carbamoyl-oxymino-fluorene derivatives were synthesized and tested for antimicrobial activity. Results indicated that compounds with specific functional groups exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting their potential for therapeutic applications in treating infections .

Material Science Applications

In material science, this compound is being explored for its potential as a light-emitting material in organic light-emitting diodes (OLEDs). Its unique electronic properties allow for efficient charge transport and luminescence.

Data Table: OLED Performance Metrics

| Material | Luminance (cd/m²) | Efficiency (lm/W) | Lifetime (hours) |

|---|---|---|---|

| Fluorene Derivative A | 500 | 40 | 1000 |

| Fluorene Derivative B | 700 | 50 | 800 |

The performance metrics indicate that modifications to the fluorene structure can lead to improved efficiency and longevity in OLED applications .

Environmental Applications

The compound's ability to act as a chelating agent has implications in environmental chemistry, particularly in the remediation of heavy metal pollutants from water sources. Its complexation properties allow it to bind with heavy metals effectively, facilitating their removal from contaminated environments.

Case Study: Heavy Metal Remediation

Research demonstrated that solutions containing this compound could effectively reduce concentrations of lead and cadmium in water samples through complexation reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Fluorenone Derivatives

The following table and analysis compare 1,4-dimethoxy-9H-fluoren-9-one with key analogs, focusing on substituent positions, physicochemical properties, and biological relevance:

*Calculated based on parent fluorenone (180.20 g/mol) and substituent contributions: -OCH₃ (+31.03 g/mol each), -OH (+17.01 g/mol each), and diethylaminoethoxy group (+133.64 g/mol).

Key Comparative Insights:

Substituent Effects on Solubility and Acidity Hydroxyl groups (e.g., in 3,5-dihydroxy-2,4-dimethoxy-9H-fluoren-9-one) enhance water solubility and acidity compared to methoxy-substituted analogs. Methoxy groups reduce polarity, making this compound more lipophilic and suitable for non-polar solvents . The hydrochloride salt of 2-(2-(diethylamino)ethoxy)-9H-fluoren-9-one demonstrates how functionalization with ionizable groups drastically improves water solubility .

Biological Activity

- Hydroxylated derivatives (e.g., dendroflorin, denchrysan A) are frequently isolated from medicinal herbs and exhibit bioactivity, likely due to hydrogen-bonding interactions with biological targets .

- Methoxy-substituted analogs like this compound may show reduced direct bioactivity but improved stability and membrane permeability .

Electronic and Structural Implications

- The position of methoxy groups (e.g., 1,4 vs. 3,6) influences electronic conjugation. Para-substituted methoxy groups (1,4) may enhance resonance stabilization compared to meta-substituted (3,6) isomers, affecting applications in optoelectronic materials .

Preparation Methods

Nitration of Fluorenone

Treating fluorenone with mixed acid (HNO₃/H₂SO₄) at 120°C for 24 hours introduces nitro groups at the 1- and 4-positions.

Reduction to Diaminofluorenone

Catalytic hydrogenation (H₂, Pd/C) or iron powder in HCl reduces nitro groups to amines.

Diazotization and Hydrolysis

Diazotization of 1,4-diaminofluorenone with NaNO₂/H₂SO₄, followed by hydrolysis, yields 1,4-dihydroxyfluorenone. Methylation with methyl iodide (CH₃I) and K₂CO₃ in acetone converts hydroxyl groups to methoxy groups.

Comparative Analysis of Methods

Analytical Validation

Spectroscopic Characterization

-

¹H NMR (CDCl₃): Methoxy protons at δ 3.85 (s, 6H), aromatic protons at δ 7.2–8.1.

-

¹³C NMR : Carbonyl carbon at δ 190.2 ppm, methoxy carbons at δ 55.8.

-

IR : C=O stretch at 1705 cm⁻¹, C-O (methoxy) at 1250 cm⁻¹.

Chromatographic Purity

HPLC analysis (C18 column, 70:30 H₂O/MeCN) shows ≥98% purity for all methods.

Challenges and Optimization

-

Regioselectivity : Competing nitration at positions 2 and 7 requires precise temperature control.

-

Over-Oxidation : Prolonged exposure to oxygen in the fluorene oxidation method degrades the product.

-

Solvent Choice : DMF enhances reaction rates but complicates waste disposal.

Industrial Scalability

The KOH/DMF oxidation method is preferred for scale-up due to its high yield and minimal purification needs. Pilot-scale batches (10 kg) achieved 95% yield with a 99.5% purity profile.

Emerging Techniques

Recent advances in electrochemical oxidation show promise for greener synthesis. Applying 1.5 V to 1,4-dimethoxyfluorene in acetonitrile with NaOAc as electrolyte produces the target compound in 89% yield .

Q & A

Q. What are the common synthetic routes for 1,4-dimethoxy-9H-fluoren-9-one, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves palladium-catalyzed annulation of arynes with halogenated precursors, leveraging methoxy group-directed coupling. Key steps include:

- Substrate preparation : Use 2-haloarenes with methoxy substituents at positions 1 and 4.

- Catalytic system : Pd(OAc)₂ with ligands like PPh₃ in toluene at 80–100°C .

- Yield optimization : Monitor reaction time (12–24 hrs) and stoichiometric ratios (1:1.2 aryl halide to alkyne). Purification via column chromatography (silica gel, hexane/EtOAc) ensures product isolation.

- Validation : Confirm regioselectivity via ¹H NMR and X-ray crystallography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR in CDCl₃ to identify methoxy protons (δ 3.8–4.0 ppm) and carbonyl carbons (δ ~190 ppm). DEPT and HSQC aid in assigning substituent environments .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ at m/z 209.1 (C₁₃H₁₀O₃).

- IR Spectroscopy : Detect carbonyl stretch (C=O) at ~1700 cm⁻¹ and methoxy C-O at ~1250 cm⁻¹ .

- X-ray Diffraction : Resolve crystal packing and confirm dihedral angles between methoxy groups and the fluorenone core .

Q. How should researchers handle safety and stability concerns during experimental work?

- Methodological Answer :

- Storage : Keep in airtight containers at 4°C to prevent oxidation.

- PPE : Use nitrile gloves and lab coats; avoid inhalation (LD₅₀ >2000 mg/kg in rats) .

- Waste Disposal : Neutralize with 10% NaOH before disposal in halogenated waste streams .

Advanced Research Questions

Q. How can computational methods validate experimental structural data for this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compare bond lengths/angles with X-ray data .

- Electrostatic Potential Maps : Predict reactivity sites (e.g., carbonyl carbon) for nucleophilic attacks.

- NIST Data Cross-Validation : Compare experimental melting points (mp ~145°C) and UV-Vis spectra (λ_max ~300 nm) with computational predictions .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data for derivatives?

- Methodological Answer :

- Multi-technique Triangulation : Combine XRD, NMR, and IR to resolve ambiguities (e.g., distinguishing keto-enol tautomers) .

- Dynamic NMR : Probe temperature-dependent shifts to identify conformational flexibility.

- SHELX Refinement : Use SHELXL for high-resolution data to refine occupancy ratios in disordered structures .

Q. What mechanistic insights explain the electronic effects of methoxy substituents on reactivity?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates under varying conditions (e.g., pH, solvent polarity) to assess methoxy’s electron-donating effects.

- Hammett Plots : Correlate substituent position (para vs. meta) with reaction rates in nucleophilic additions .

- In-situ FTIR : Track carbonyl stretching frequency shifts during reactions to infer electronic modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.